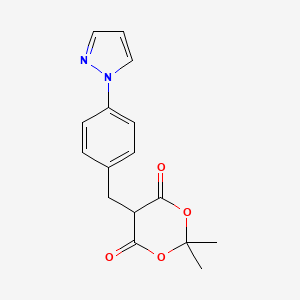![molecular formula C12H7BrClN3O B8442061 2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile](/img/structure/B8442061.png)
2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile
概要
説明
2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile is a heterocyclic aromatic compound that contains both pyrimidine and benzonitrile moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine atoms in the structure adds to its reactivity and potential for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile typically involves multi-step organic reactions
Preparation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Bromination and Chlorination: The synthesized pyrimidine ring is then subjected to bromination and chlorination reactions using bromine and chlorine reagents, respectively.
Formation of Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用機序
The mechanism of action of 2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to form strong interactions with target proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity.
類似化合物との比較
Similar Compounds
2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile: Unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for chemical modifications.
2-[(5-bromo-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile:
2-[(5-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile: Lacks the bromine atom, leading to variations in its chemical behavior and uses.
Uniqueness
The presence of both bromine and chlorine atoms in this compound makes it a versatile compound with enhanced reactivity. This dual halogenation allows for a broader range of chemical modifications and applications compared to similar compounds with only one halogen atom.
特性
分子式 |
C12H7BrClN3O |
|---|---|
分子量 |
324.56 g/mol |
IUPAC名 |
2-[(5-bromo-2-chloro-6-oxopyrimidin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C12H7BrClN3O/c13-10-6-16-12(14)17(11(10)18)7-9-4-2-1-3-8(9)5-15/h1-4,6H,7H2 |
InChIキー |
MJVWKVUAINTICA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CN=C2Cl)Br)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-chloro-pyrimidin-4-yl)-N-phenyl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B8441995.png)
![7-[2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid](/img/structure/B8442005.png)



![Dimethyl-[2-(4-nitro-indazol-1-yl)-ethyl]-amine](/img/structure/B8442023.png)
![8-cyclopropyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B8442030.png)





